5-[(2E)-2-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1H-tetrazole
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Overview
Description
5-[(2E)-2-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE is a complex organic compound characterized by its unique structure, which includes a furan ring, a methoxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-2-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE typically involves the reaction of hydrazine derivatives with furan-based aldehydes under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
5-[(2E)-2-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, amine derivatives, and substituted compounds with different functional groups.
Scientific Research Applications
5-[(2E)-2-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2E)-2-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan-based hydrazine derivatives and tetrazole-containing compounds. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.
Uniqueness
5-[(2E)-2-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-1H-1,2,3,4-TETRAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H11N7O4 |
---|---|
Molecular Weight |
329.27 g/mol |
IUPAC Name |
N-[(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylideneamino]-2H-tetrazol-5-amine |
InChI |
InChI=1S/C13H11N7O4/c1-23-8-2-4-10(11(6-8)20(21)22)12-5-3-9(24-12)7-14-15-13-16-18-19-17-13/h2-7H,1H3,(H2,15,16,17,18,19)/b14-7+ |
InChI Key |
LXXMUDAOXJBWQW-VGOFMYFVSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)/C=N/NC3=NNN=N3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C=NNC3=NNN=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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